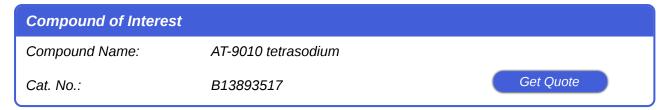


# AT-9010 Tetrasodium and its Parent Compound AT-527: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog, which undergoes intracellular metabolism to its active triphosphate form, AT-9010.[1] Initially investigated for Hepatitis C virus (HCV) infection, AT-527 has demonstrated potent antiviral activity against several human coronaviruses, including SARS-CoV-2.[2][3] This document provides a comprehensive technical overview of AT-527 and its active metabolite, AT-9010, detailing their mechanism of action, metabolic activation, and summarizing key preclinical and clinical data. The experimental protocols for pivotal in vitro and clinical assays are also described to facilitate further research and development.

### Introduction

The emergence of novel viral threats necessitates the development of broad-spectrum antiviral agents. AT-527, a phosphoramidate prodrug, is designed for efficient oral absorption and intracellular delivery of its active moiety.[4][5] Its active form, AT-9010, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] This guide delves into the technical specifics of AT-527 and AT-9010, providing a foundational resource for the scientific community.

#### **Chemical Structure**



AT-527 is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[6] The active form, AT-9010, is the corresponding 5'-triphosphate.[7] The chemical formula for **AT-9010 tetrasodium** is C<sub>11</sub>H<sub>13</sub>FN<sub>5</sub>Na<sub>4</sub>O<sub>13</sub>P<sub>3</sub>.[8]

### **Mechanism of Action**

AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase complex (nsp12-nsp7-nsp8).[9][10]

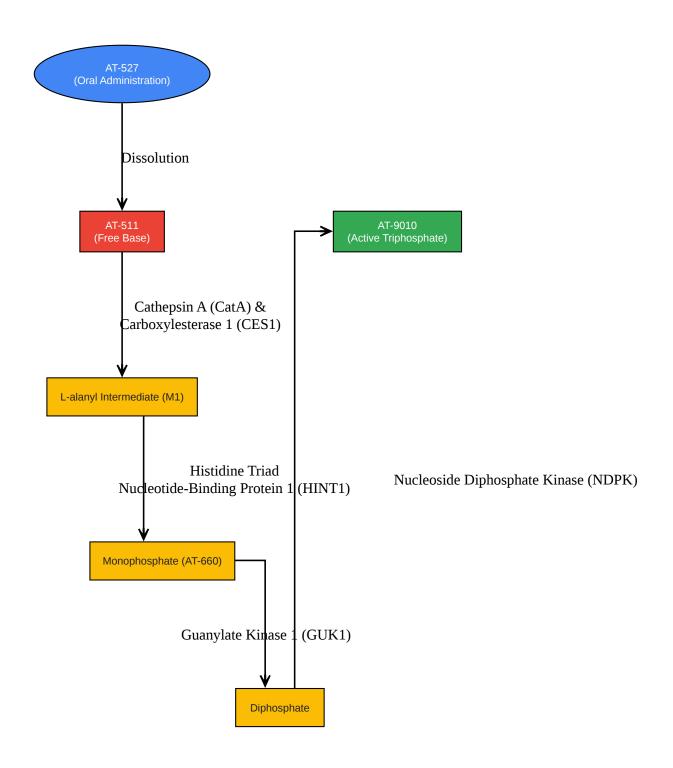
- RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the
  nascent viral RNA strand by the RdRp.[11] The presence of a 2'-fluoro and 2'-methyl group
  on the ribose sugar prevents the correct alignment of the incoming nucleotide, leading to
  immediate chain termination of RNA synthesis.[11]
- Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Inhibition: AT-9010 also binds to
  the NiRAN domain of the nsp12 polymerase.[7][10] This binding is in a flipped orientation
  compared to native nucleotides, with the guanine base occupying a previously unobserved
  cavity.[11] This interaction inhibits the essential nucleotidyltransferase activity of the NiRAN
  domain, further disrupting viral replication.[7][11]

The dual inhibition of both RdRp and NiRAN represents a promising strategy against COVID-19.[11]

#### **Metabolic Activation**

AT-527 is a double prodrug that requires intracellular metabolism to form the pharmacologically active triphosphate, AT-9010.[1] This metabolic conversion is a multi-step enzymatic process. [1]





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Caption: Metabolic activation pathway of AT-527 to its active form, AT-9010.



# Quantitative Data In Vitro Antiviral Activity

The in vitro antiviral activity of AT-511 (the free base of AT-527) has been evaluated against a panel of human coronaviruses.

Virus	Cell Line	Assay Type	EC50 (µM)	EC90 (µM)	CC50 (µM)	Referenc e
HCoV- 229E	BHK-21	CPE	1.8 ± 0.3	-	>100	[1]
HCoV- 229E	Huh-7	VYR	-	0.34	>86	[1]
HCoV- OC43	Huh-7	VYR	-	1.2	>86	[1]
SARS-CoV	Huh-7	VYR	-	0.8	>86	[1]
MERS- CoV	Huh-7	VYR	-	37 ± 28	>86	[1]
SARS- CoV-2	HAE	VYR	-	0.47 ± 0.12	>86	[1]

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells.

## **Intracellular Metabolism and Pharmacokinetics**



Cell Type	Compoun d	Concentr ation (µM)	Metabolit e Formed	Concentr ation (µM)	Half-life (h)	Referenc e
Normal Human Bronchial Epithelial	AT-511	10	AT-9010	698 ± 15	≥ 38	[3]
Normal Human Nasal Epithelial	AT-511	10	AT-9010	236 ± 14	≥ 38	[3]
Huh-7	AT-511	10	AT-9010	182 ± 6 pmol/10 <sup>6</sup> cells	-	[1]
MRC-5	AT-511	10	AT-9010	26.5 ± 0.5 pmol/10 <sup>6</sup> cells	-	[1]

# **Clinical Efficacy (COVID-19)**

A Phase 2 interim analysis in hospitalized, high-risk patients with COVID-19 showed a rapid reduction in viral load.[10]

Time Point	Viral Load Reduction (log10) vs. Placebo	Reference
Day 2	0.7 (80% greater mean reduction)	[10]

By Day 14, approximately 47% of patients in the AT-527 arm had no detectable viral RNA, compared to 22% in the placebo arm.[10] However, a subsequent Phase 3 study (MORNINGSKY) in outpatients with mild-to-moderate COVID-19 was discontinued prematurely and did not meet its primary endpoint of time to symptom alleviation, although a reduction in hospitalizations was observed.[12][13]



# **Clinical Efficacy (HCV)**

In a study of HCV-infected subjects, AT-527 demonstrated potent, dose-related antiviral activity. [2][14]

Genotype	Dose	Duration	Mean Max. HCV RNA Reduction (log <sub>10</sub> lU/mL)	Reference
1b (non-cirrhotic)	Highest tested	7 days	4.4	[2][14]
3 (non-cirrhotic)	Highest tested	7 days	4.5	[2][14]
Any (compensated cirrhosis)	Highest tested	7 days	4.6	[2][14]

# **Experimental Protocols**In Vitro Antiviral Assays

Cytopathic Effect (CPE) Assay:[1]

- BHK-21 cells are seeded in 96-well plates.
- Cells are infected with HCoV-229E and simultaneously exposed to serial dilutions of the test compound (e.g., AT-511).
- After a 3-day incubation, cell viability is assessed using a neutral red dye uptake assay.
- The effective concentration required to achieve 50% inhibition (EC₅₀) of the virus-induced
   CPE is calculated.
- Cytotoxicity (CC50) is determined in parallel by treating uninfected cells with the compound.

Virus Yield Reduction (VYR) Assay:[1][15]

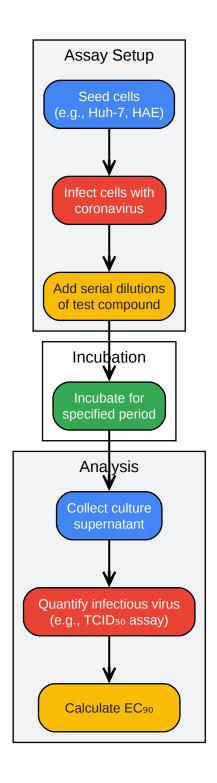






- Huh-7 or primary human airway epithelial (HAE) cells are infected with the respective coronavirus.
- Infected cells are treated with serial dilutions of the test compound.
- After an appropriate incubation period, the culture medium is collected.
- The amount of infectious virus in the medium is quantified using a standard endpoint dilution assay (e.g., TCID<sub>50</sub>) on a susceptible cell line (e.g., Vero 76 cells).
- The effective concentration required to reduce the infectious virus yield by 90% (EC<sub>90</sub>) is determined.





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Caption: Workflow for the Virus Yield Reduction (VYR) assay.

# **Clinical Viral Load Measurement**



Quantitative Reverse Transcription PCR (RT-qPCR):[10][16]

- Nasopharyngeal swabs are collected from study participants.
- Viral RNA is extracted from the swabs.
- The extracted RNA is subjected to reverse transcription to generate complementary DNA (cDNA).
- The cDNA is then amplified using real-time PCR with specific primers and probes targeting a conserved region of the viral genome (e.g., SARS-CoV-2).
- A standard curve is used to quantify the viral load, typically expressed as log<sub>10</sub> copies/mL.
- The change from baseline viral load is calculated for each patient at various time points during treatment.[16]

# Safety and Tolerability

In a Phase 2 study in hospitalized COVID-19 patients, AT-527 was generally safe and well-tolerated, with no drug-related serious adverse events.[10] Non-serious adverse events were mild-to-moderate and equally distributed between the treatment and placebo arms.[10] Similarly, in studies with HCV-infected subjects, AT-527 was found to be safe and well-tolerated at daily oral doses of 550 mg for up to 12 weeks.[1]

### Conclusion

AT-527, through its active metabolite AT-9010, presents a compelling dual mechanism of action against SARS-CoV-2 by inhibiting both the RdRp and NiRAN domains of the viral polymerase. It has demonstrated potent in vitro activity against a range of coronaviruses and has shown evidence of viral load reduction in clinical settings for both COVID-19 and HCV. While the Phase 3 MORNINGSKY trial for mild-to-moderate COVID-19 did not meet its primary endpoint, the observed reduction in hospitalizations and the compound's favorable safety profile warrant further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug developers working on novel antiviral therapies.



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